Benzyldiphenylphosphine

概要

説明

Benzyldiphenylphosphine (BDPP) is an organophosphorus compound used in scientific research applications. It is a colorless or pale yellow liquid that is soluble in organic solvents. BDPP is a versatile compound with many applications in organic synthesis, drug synthesis, and biochemistry. This article will discuss the synthesis method of BDPP, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of its use in laboratory experiments, and potential future directions.

科学的研究の応用

Organometallic Chemistry and Catalysis

BDP reacts with palladium(II) sources to form several complexes. A study by Stepanova et al. (2011) investigated its reactions with Na2PdCl4 and Pd(OAc)2 on silica gel. This resulted in various cyclopalladated and coordination complexes, useful in catalysis and organometallic chemistry.

Electroluminescent Materials

BDP is used in the synthesis of heteroleptic Ir(III) complexes, as detailed by Chang et al. (2013). These complexes are important for organic light-emitting diodes (OLEDs), demonstrating high efficiency and potential for white OLED fabrication.

Photochemistry

The photochemical reactions of substituted benzyldiphenylphosphine oxides were explored by Zhao & Neckers (2000). They proposed alpha-cleavage from the singlet excited state as the primary process, contributing to our understanding of the photochemical behavior of phosphine oxides.

Synthesis of Ligands and Complexes

BDP undergoes cyclopalladation with palladium(II) acetate to form binuclear complexes, as shown by Hiraki et al. (1983). These complexes are important for studying ligand-metal interactions and developing new catalysts.

Anticancer Research

Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes of the PCP-Type Chiral Tridentate Ligand (1R,1‘R)-1,3-Bis[1-(diphenylphosphino)ethyl]benzene. Use in the Asymmetric Aldol Reaction of Methyl Isocyanoacetate and Aldehydes by Longmire, J., Zhang, X., & Shang, M. (1998). explored the use of BDP derivatives in the synthesis ofcomplexes for asymmetric reactions, indicating potential applications in pharmaceutical synthesis.

Synthesis of Phosphorus-containing Compounds

BDP is involved in the synthesis of various phosphorus compounds. For instance, Tsuji et al. (2008) described the synthesis of benzo[b]phosphole derivatives via cyclization reactions, contributing to the field of phosphorus chemistry.

Synthesis of Aminophosphine Complexes

N. Bırıcık et al. (2008) synthesized new aminophosphines using BDP. These complexes were tested as catalysts in C-C coupling reactions, showing BDP's utility in catalytic applications.

Synthesis of Phosphorescent Materials

Cheng-Huei Lin et al. (2012) studied the synthesis of iridium(III)-based OLED phosphors using BDP, highlighting its role in developing efficient electroluminescent materials.

Palladium-Catalyzed Reactions

Y. Makida et al. (2017) demonstrated the palladium-catalyzed substitution of benzyl carbonates with phosphorus nucleophiles using BDP derivatives. This research expands the scope of palladium-catalyzed processes in organic synthesis.

Safety and Hazards

Benzyldiphenylphosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for Benzyldiphenylphosphine are not mentioned in the search results, its use as a catalyst in various reactions suggests potential for further exploration in this area. Its role in pharmaceutical research also indicates potential for future developments in medical applications .

作用機序

Target of Action

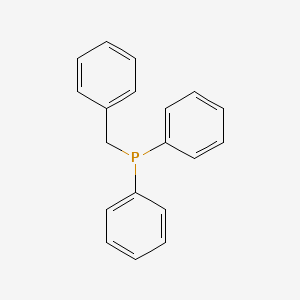

Benzyldiphenylphosphine, a compound with the molecular formula C6H5CH2P(C6H5)2 , is primarily used as a catalyst in various chemical reactions . It is known to be employed in Suzuki cross-coupling reactions and also acts as an antiarthritic agent by inhibiting cathepsin B .

Mode of Action

It is known to be involved in various chemical transformations, including halogenation and mitsunobu reactions . It is also an efficient ligand for palladium-catalyzed reactions and is proficient in both azide reductions and Staudinger reactions .

Biochemical Pathways

It is known to be involved in various chemical transformations, which suggests that it may interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it facilitates chemical transformations without being consumed in the process . The exact molecular and cellular effects would therefore depend on the specific reaction being catalyzed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the reactions it catalyzes can be affected by factors such as temperature, pH, and the presence of other chemicals . .

特性

IUPAC Name |

benzyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCPNEBHTFYJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345351 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7650-91-1 | |

| Record name | Benzyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for Benzyldiphenylphosphine?

A1: this compound is represented by the molecular formula C19H17P and has a molecular weight of 276.32 g/mol. While the provided research papers do not specify all spectroscopic data, they frequently utilize 31P NMR spectroscopy for characterization. []

Q2: How does the structure of this compound influence its coordination behavior with metals?

A2: this compound acts as a monodentate ligand, coordinating to metal centers primarily through its phosphorus atom. [, , ] The steric bulk of the benzyl and phenyl substituents can impact the accessibility of the phosphorus lone pair and influence the geometry of the resulting metal complexes. [, ]

Q3: Is there information available regarding the stability of this compound under various conditions?

A3: While specific stability data is not extensively discussed in the provided articles, this compound is generally handled under inert conditions to prevent oxidation to the corresponding phosphine oxide. [, , ]

Q4: How is this compound employed in the synthesis of organometallic complexes?

A4: this compound serves as an ancillary ligand in the synthesis of various iridium(III) complexes intended for OLED applications. [, , ] It coordinates to the iridium center, influencing the complex's photophysical properties and ultimately its electroluminescent behavior.

Q5: Are there examples of this compound being used in heterogeneous catalysis?

A5: Yes, a this compound-modified MCM-41-immobilized gold(I) complex has been successfully used as a heterogeneous catalyst. [] This catalyst enabled the oxidative ring expansion of alkynyl quinols, providing a practical route to tropone derivatives.

Q6: Can this compound participate in reactions involving its phosphorus atom beyond coordination chemistry?

A6: Absolutely. this compound undergoes quaternization reactions with aryl bromides, yielding phosphonium salts. [] These salts can subsequently participate in Wittig reactions with aldehydes, ultimately providing access to aryldiphenylphosphine oxides.

Q7: Is there any mention of computational studies involving this compound?

A7: While the provided papers primarily focus on experimental work, one study utilizes theoretical approaches alongside experimental data to rationalize the photophysical properties of iridium(III) complexes containing the bdp ligand. [] This suggests that computational methods are valuable tools for understanding the electronic structure and excited-state behavior of BDP-containing compounds.

Q8: How do modifications to the this compound structure impact its properties?

A8: Introducing electron-withdrawing or donating groups onto the phenyl rings of this compound can alter the electronics at the phosphorus center. [, ] This can subsequently affect the compound's coordination ability, steric environment around the metal center, and ultimately its reactivity and catalytic properties. For example, using fluorinated this compound derivatives as ancillary ligands in iridium(III) complexes led to blue-shifted emissions compared to the non-fluorinated counterparts. []

Q9: Is there information available about the safety profile or environmental impact of this compound?

A9: The provided research papers primarily focus on the synthesis, characterization, and applications of this compound and its derivatives. Information regarding its toxicology, safety profile, or environmental impact is not extensively discussed. Researchers are encouraged to consult relevant safety data sheets and conduct thorough risk assessments before handling this compound.

Q10: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A10: The research articles highlight the use of various analytical techniques to study this compound-containing compounds. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are frequently used to confirm the structure and purity of synthesized compounds. []

- Single-crystal X-ray Diffraction: This technique provides detailed structural information about the coordination geometry and bond lengths within metal complexes. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze metal-ligand interactions. []

- Cyclic Voltammetry: This electrochemical technique is used to study the redox behavior of metal complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。